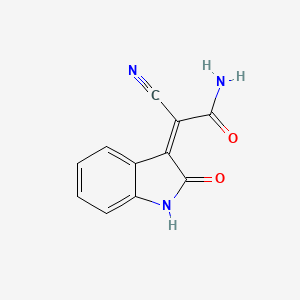
(Z)-2-cyano-2-(2-oxoindolin-3-ylidene)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-cyano-2-(2-oxoindolin-3-ylidene)acetamide is a compound that belongs to the class of oxindole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a cyano group and an oxoindoline moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-2-(2-oxoindolin-3-ylidene)acetamide typically involves the condensation of isatin derivatives with cyanoacetamide. One common method includes the use of a base catalyst such as piperidine or triethylamine to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or under reflux conditions to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-2-(2-oxoindolin-3-ylidene)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the oxoindoline moiety .
Major Products Formed
The major products formed from these reactions include various substituted oxindoles, amines, and other derivatives that retain the core structure of this compound .
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-cyano-2-(2-oxoindolin-3-ylidene)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of various heterocyclic compounds through cyclization reactions .
Biology
Biologically, this compound has shown potential as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in cancer cells by targeting specific molecular pathways .
Medicine
In medicine, this compound is being investigated for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders .
Industry
Industrially, the compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability .
Mechanism of Action
The mechanism of action of (Z)-2-cyano-2-(2-oxoindolin-3-ylidene)acetamide involves its interaction with cellular proteins and enzymes. It has been shown to inhibit specific enzymes involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. The compound targets molecular pathways such as the caspase cascade, which plays a crucial role in programmed cell death .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-oxoindolin-3-ylidene)malononitrile
- 2-(2-oxoindolin-3-ylidene)acetohydrazide
- 2-(2-oxoindolin-3-ylidene)acetic acid
Uniqueness
Compared to similar compounds, (Z)-2-cyano-2-(2-oxoindolin-3-ylidene)acetamide stands out due to its unique combination of a cyano group and an oxoindoline moiety. This combination enhances its reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(2Z)-2-cyano-2-(2-oxo-1H-indol-3-ylidene)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2/c12-5-7(10(13)15)9-6-3-1-2-4-8(6)14-11(9)16/h1-4H,(H2,13,15)(H,14,16)/b9-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPYAXJHMCQQFO-CLFYSBASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C#N)C(=O)N)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C(\C#N)/C(=O)N)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














